7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-[2-(Thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidine core with a thiophen-2-yl ethyl substituent.
Properties
IUPAC Name |
11-(2-thiophen-2-ylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-13-11-8-15-14-16-9-17-19(14)12(11)4-6-18(13)5-3-10-2-1-7-21-10/h1-2,4,6-9H,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPRYFORIJUIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may begin with the formation of a pyrido[3,4-e][1,2,4]triazolo intermediate, followed by the introduction of the thiophen-2-yl ethyl group through a series of substitution reactions. The final step often involves cyclization to form the pyrimidinone ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo-pyrimidine scaffold undergoes nucleophilic substitution at electrophilic positions, particularly at carbon atoms adjacent to nitrogen heteroatoms. For example:
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Reaction with amines : Treatment with substituted anilines in the presence of formaldehyde yields fused thiadiazine derivatives via condensation and cyclization .
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Chlorination : The carboxylic acid precursor of this compound reacts with thionyl chloride to form acyl chlorides, enabling subsequent coupling with amines or alcohols .
Table 1: Nucleophilic Substitution Examples
Cyclization and Annulation Reactions
The thiophene-ethyl side chain and triazole-pyrimidine core participate in cyclization to form polycyclic systems:
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Intramolecular cyclization : Heating with acetic anhydride induces ring closure, forming tricyclic derivatives such as pyrido-thiadiazinones .
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Condensation with aldehydes : Reaction with benzaldehyde in basic media generates fused pyrazolo-thiazole systems .
Key Mechanistic Insight :
The thiophene moiety acts as an electron-rich partner in [4+2] cycloadditions, while the triazole nitrogen facilitates deprotonation during annulation .
Cross-Coupling Reactions
Palladium- and copper-catalyzed couplings modify the pyridine or thiophene subunits:
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Suzuki coupling : The brominated analog reacts with aryl boronic acids to introduce aryl groups at the pyrimidine C-2 position.
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Click chemistry : The triazole ring participates in copper(I)-catalyzed azide-alkyne cycloadditions for bioconjugation .
Table 2: Cross-Coupling Conditions
| Reaction Type | Catalyst System | Substrate Modification | Application |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | Amination at C-7 | Bioactive analog synthesis |
| Ullmann coupling | CuI, 1,10-phenanthroline | Thiophene-ethyl functionalization | Library diversification |
Functional Group Transformations
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Oxidation : The thiophene ring is selectively oxidized to a sulfone using mCPBA, enhancing electrophilicity for subsequent reactions .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidinone carbonyl to a hydroxyl group, altering hydrogen-bonding capacity.
Biological Interaction Studies
While not a chemical reaction per se, the compound’s interactions with biological targets inform its reactivity:
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Enzyme inhibition : The triazole nitrogen coordinates with metalloenzymes (e.g., kinases), as shown in molecular docking studies .
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Metabolic pathways : Cytochrome P450-mediated oxidation of the thiophene group generates reactive metabolites, a critical consideration in prodrug design .
Comparative Reactivity with Analogues
The thiophene-ethyl substituent confers distinct reactivity compared to simpler analogs:
Table 3: Reactivity Comparison
| Analog Structure | Key Difference | Reaction Outcome vs. Target Compound |
|---|---|---|
| 7-Methyl derivative | Lacks thiophene | Lower solubility; reduced cyclization efficiency |
| 6-Hydroxy variant | Polar hydroxyl group | Enhanced hydrogen bonding; faster oxidation |
Synthetic Challenges and Optimization
Scientific Research Applications
Reaction Conditions
Key factors for successful synthesis include:
- Catalysts : Often used to enhance reaction rates.
- Solvents : Choice of solvent can affect solubility and reaction efficiency.
- Temperature Control : Maintaining optimal temperatures is crucial for product stability.
Chemistry
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows for the development of more complex molecules.
Biology
Due to its unique structure, this compound interacts with biological targets such as enzymes and receptors. This interaction is pivotal for:
- Drug Discovery : It shows potential as a lead compound in developing new pharmaceuticals.
- Mechanism of Action : The compound may modulate biological pathways through specific molecular interactions.
Medicine
Potential therapeutic applications include:
- Anti-Cancer Activity : Preliminary studies suggest efficacy against various cancer cell lines.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways.
- Antimicrobial Effects : It has shown promise against bacterial strains in vitro.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial properties of related compounds, derivatives of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibited significant activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values were determined to assess effectiveness compared to standard antibiotics .
Industry
In industrial applications, the compound can be utilized in:
- Organic Semiconductors : Its electronic properties make it suitable for use in organic electronics.
- Catalysts : The unique structure can enhance catalytic activity in various chemical reactions.
Uniqueness
Compared to similar compounds, 7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one stands out due to its distinctive combination of heterocycles which imparts unique chemical and biological properties.
Mechanism of Action
The mechanism of action of 7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido-triazolo-pyrimidine core is a common motif in medicinal chemistry, with substituents dictating pharmacological properties. Below is a detailed comparison of the target compound with analogs from the evidence:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight (g/mol)* | Key Biological Activities | Unique Features |
|---|---|---|---|---|
| Target Compound | 7-[2-(Thiophen-2-yl)ethyl] | ~365 (estimated) | Hypothesized: Anticancer, kinase inhibition | Thiophene moiety for enhanced π-π interactions; sulfur may improve bioavailability |
| 2-(4-Chlorophenyl)-7-(2-methoxyethyl) derivative | 4-Chlorophenyl, methoxyethyl | 351.4 | Anticancer (cell proliferation inhibition) | Chlorine enhances electrophilicity; methoxy improves solubility |
| 7-[2-(1H-Indol-3-yl)ethyl]-2-(4-methoxyphenyl) derivative | Indol-3-yl, 4-methoxyphenyl | ~420 (estimated) | Anticancer, antimicrobial | Indole enhances receptor binding; methoxyphenyl aids membrane permeability |
| 7-(3-Chloro-4-methylphenyl)-2-(trifluoromethyl) derivative | 3-Chloro-4-methylphenyl, trifluoromethyl | 379.72 | Kinase inhibition (e.g., EGFR) | Trifluoromethyl group increases metabolic stability |
| 7-(2,3-Dichlorophenyl)-2-(methylsulfanyl) derivative | 2,3-Dichlorophenyl, methylsulfanyl | ~390 (estimated) | Antiproliferative, kinase inhibition | Sulfur-containing groups enable redox modulation |
*Molecular weights for estimated compounds derived from core structure + substituent masses.
Key Findings from Structural Comparisons
Substituent-Driven Activity :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance binding to kinases (e.g., EGFR) by increasing electrophilicity .
- Electron-Donating Groups (e.g., methoxy, thiophene) : Improve solubility and π-π stacking with aromatic residues in target proteins .
- Heterocyclic Moieties (e.g., indole, thiophene) : Indole derivatives show receptor affinity (e.g., serotonin receptors) , while thiophene’s sulfur atom may facilitate unique binding interactions or redox activity .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogs, such as cyclization of triazole precursors with pyrimidine intermediates under catalytic conditions . Microwave-assisted synthesis (used in similar compounds) could optimize yield .
Biological Hypotheses: Anticancer Potential: Thiophene’s planar structure may intercalate DNA or inhibit topoisomerases, similar to indole-containing analogs . Kinase Inhibition: The pyrido-triazolo-pyrimidine core is a known kinase scaffold; thiophene’s electron-rich nature could enhance ATP-binding pocket interactions .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds that often exhibit significant biological activities. The presence of the thiophene ring and the triazolo-pyrimidine structure suggests potential interactions with various biological targets.
Anticancer Activity
Compounds with similar structures have been extensively studied for their anticancer properties. For example, derivatives of pyrido[2,3-d]pyrimidine have shown promising results in inhibiting cancer cell proliferation. Studies indicate that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.
- Mechanism of Action : Many of these compounds act by inhibiting key signaling pathways involved in cell growth and survival. For instance, they may target the ERK signaling pathway, leading to decreased phosphorylation of proteins essential for tumor progression.
Antimicrobial Activity
Pyrimidine derivatives have also been noted for their antibacterial and antiviral properties. The incorporation of thiophene moieties has been associated with enhanced activity against a range of pathogens.
- Research Findings : Some studies have demonstrated that compounds with similar structural features can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with DNA replication.
Case Studies
- Antiproliferative Activity : A study evaluated a series of triazolo-pyrimidine derivatives against human cancer cell lines (e.g., MCF-7 and HCT-116). The most active compounds exhibited IC50 values in the low micromolar range, suggesting strong antiproliferative effects.
- Inhibition Studies : Another investigation focused on the inhibitory effects of pyrimidine derivatives on specific enzymes linked to cancer progression. Compounds were found to significantly inhibit enzymes like CDK2 and LSD1, which are critical for cell cycle regulation and epigenetic modification.
Data Tables
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Structure A | 9.47 | MGC-803 |
| Compound B | Structure B | 0.53 | HCT-116 |
| Compound C | Structure C | 3.91 | MCF-7 |
Q & A
Q. What are the typical synthetic routes for preparing triazolo[1,5-a]pyrimidine derivatives, including the target compound?
The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves multi-step processes. For example:
- Hydrazine-mediated cyclization : Reacting precursors like substituted pyrimidines with hydrazine hydrate under reflux conditions in ethanol (6–8 hours) to form the triazole ring .
- Multi-component fusion : Combining aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) for 10–12 minutes, followed by methanol addition and crystallization .
- Thiophene incorporation : Using thiophene-containing starting materials (e.g., 2-hydrazinyl-6-phenyl-4-(thiophen-2-yl)-4,5-dihydropyrimidine) with oxalyl chloride and DMF to introduce the thiophene substituent .
Purification often involves recrystallization from ethanol or methanol, with yields dependent on reaction optimization.
Q. What analytical techniques are critical for confirming the structure of triazolo-pyrimidine derivatives?
Key techniques include:
- Spectroscopy :
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
- NMR : H and C NMR confirm substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533 for a triazolo-pyrimidine derivative) validate molecular weight .
- Elemental analysis : Matches calculated and observed C/H/N percentages (±0.4%) to confirm purity .
Q. What strategies are effective for introducing thiophene substituents into the pyrimidine core?
Thiophene groups can be introduced via:
- Pre-functionalized precursors : Starting with thiophene-containing hydrazines or aldehydes (e.g., 2-thiophenecarboxaldehyde) in cyclization reactions .
- Post-synthetic modification : Using Suzuki-Miyaura coupling or click chemistry to append thiophene moieties after core formation .
Reaction conditions (e.g., DMF as solvent, copper catalysis) are critical for regioselectivity and yield .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in triazolo-pyrimidine synthesis?
Optimization strategies include:
- Catalyst screening : Iodine (I₂) outperforms other catalysts (e.g., NIS, TBAI) in oxidative cyclization, achieving 74% yield in 1,4-dioxane with TBHP as oxidant (Table 1) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents like toluene .
- Temperature control : Reflux conditions (80–100°C) are optimal for cyclization, while lower temperatures reduce side reactions .
Table 1. Catalyst Screening for Oxidative Coupling (Adapted from )
| Entry | Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | I₂ | TBHP | 1,4-Dioxane | 74 |
| 2 | NIS | TBHP | 1,4-Dioxane | Trace |
| 3 | TBAI | TBHP | 1,4-Dioxane | 37 |
Q. How do researchers resolve contradictory data in biological activity assays for triazolo-pyrimidine derivatives?
Contradictions (e.g., varying IC₅₀ values across studies) can arise from:
- Assay variability : Differences in cell lines, incubation times, or solvent controls. Standardized protocols (e.g., MTT assays with 48-hour exposure) improve reproducibility .
- Mechanistic nuances : The compound’s ethynyl group may engage in π-π interactions with proteins, while the triazole ring forms hydrogen bonds, leading to context-dependent activity .
- Dose-response validation : Replicating studies across multiple doses (e.g., 0.1–100 µM) clarifies potency thresholds .
Q. What factors influence regioselectivity in triazolo-pyrimidine cyclization reactions?
Regioselectivity is controlled by:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO₂) direct cyclization to less hindered positions .
- Reagent choice : Oxalyl chloride promotes cyclization at the α-position of pyrimidines, while acetic anhydride favors β-position reactivity .
- Solvent polarity : DMF stabilizes transition states, favoring 1,5-regiochemistry over 1,4-products .
Methodological Considerations
- Data contradiction analysis : Cross-validate spectral data (e.g., NMR coupling constants) with X-ray crystallography where possible .
- Scale-up challenges : Transition from batch to flow reactors improves reproducibility in multi-step syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
